molecular formula C10H15N3O3S B14828032 N-(6-(Aminomethyl)-4-cyclopropoxypyridin-2-YL)methanesulfonamide

N-(6-(Aminomethyl)-4-cyclopropoxypyridin-2-YL)methanesulfonamide

Cat. No.: B14828032
M. Wt: 257.31 g/mol
InChI Key: DGVXZQIZWIFZDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-(Aminomethyl)-4-cyclopropoxypyridin-2-YL)methanesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are well-known for their medicinal properties, particularly as antibacterial agents. This compound features a unique structure that includes a pyridine ring substituted with an aminomethyl group and a cyclopropoxy group, along with a methanesulfonamide moiety. The combination of these functional groups imparts specific chemical and biological properties to the compound.

Properties

Molecular Formula

C10H15N3O3S

Molecular Weight

257.31 g/mol

IUPAC Name

N-[6-(aminomethyl)-4-cyclopropyloxypyridin-2-yl]methanesulfonamide

InChI

InChI=1S/C10H15N3O3S/c1-17(14,15)13-10-5-9(16-8-2-3-8)4-7(6-11)12-10/h4-5,8H,2-3,6,11H2,1H3,(H,12,13)

InChI Key

DGVXZQIZWIFZDA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=CC(=N1)CN)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(Aminomethyl)-4-cyclopropoxypyridin-2-YL)methanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropyl halides.

    Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, where formaldehyde and a secondary amine are used.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-(Aminomethyl)-4-cyclopropoxypyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Methanesulfonyl chloride in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-(Aminomethyl)-4-cyclopropoxypyridin-2-YL)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-(Aminomethyl)-4-cyclopropoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folate in bacteria. By inhibiting this enzyme, the compound prevents the formation of folate, thereby inhibiting bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethazine: Another sulfonamide with a similar mechanism of action but different structure.

    Sulfadiazine: A sulfonamide used in combination with pyrimethamine to treat toxoplasmosis.

    Sulfasalazine: Used to treat inflammatory bowel disease and rheumatoid arthritis.

Uniqueness

N-(6-(Aminomethyl)-4-cyclopropoxypyridin-2-YL)methanesulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an aminomethyl group, cyclopropoxy group, and methanesulfonamide moiety makes it a versatile compound for various applications in research and industry.

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